Subtype Selectivity: Unparalleled Discrimination Between Neuronal α4β2 and α7 nAChRs Compared to Epibatidine
Anatoxin-a demonstrates a stark functional selectivity profile that is quantifiably distinct from the ultra-potent agonist epibatidine. While epibatidine shows sub-nanomolar affinity for both α4β2 (Ki = 0.021 nM) and moderate affinity for α7 (Ki = 233 nM) nAChRs, its potency is relatively promiscuous. In contrast, Anatoxin-a maintains a high but more discriminatory affinity for α4β2 (Ki = 1.25 nM), while exhibiting a much lower affinity for α7 (Ki = 1840 nM) [1]. This results in an α7/α4β2 Ki ratio of 11,095 for epibatidine versus a ratio of 1,472 for Anatoxin-a. This 7.5-fold difference in selectivity ratios is crucial for experiments aiming to isolate the function of α4β2-containing receptors without confounding activation of α7 receptors.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio (α7/α4β2) |
|---|---|
| Target Compound Data | α4β2 Ki = 1.25 ± 0.2 nM; α7 Ki = 1840 ± 260 nM |
| Comparator Or Baseline | Epibatidine: α4β2 Ki = 0.021 ± 0.005 nM; α7 Ki = 233 ± 69 nM |
| Quantified Difference | Target α7/α4β2 ratio = 1472; Comparator α7/α4β2 ratio = 11095; 7.5-fold difference in selectivity |
| Conditions | Rat brain membranes; [3H]-nicotine binding (α4β2) and [125I]-αBgt binding (α7) |
Why This Matters
This differential selectivity allows researchers to use Anatoxin-a to more cleanly target α4β2-mediated signaling in complex tissue preparations where multiple nAChR subtypes are co-expressed, avoiding the off-target α7 activation seen with epibatidine.
- [1] Sharples, C. G. V., Kaiser, S., Soliakov, L., Marks, M. J., Collins, A. C., & Wonnacott, S. (2000). UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes. Journal of Neuroscience, 20(8), 2783-2791. (Data as presented in Table 1). View Source
